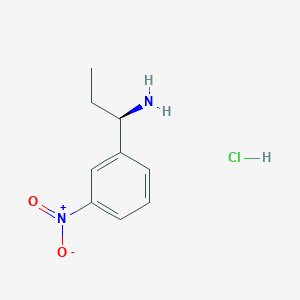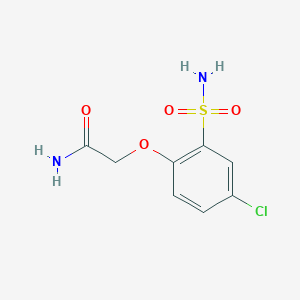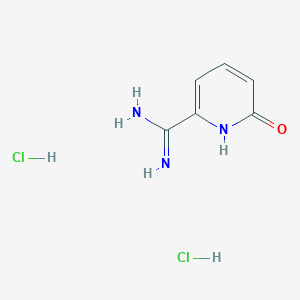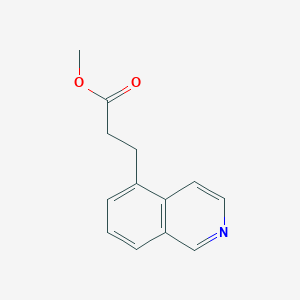
Methyl 3-(isoquinolin-5-yl)propanoate
Descripción general
Descripción
“Methyl 3-(isoquinolin-5-yl)propanoate” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol.
Physical And Chemical Properties Analysis
“Methyl 3-(isoquinolin-5-yl)propanoate” has a molecular weight of 215.25 g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Fluorescent Properties
- Scientific Field: Chemistry, specifically fluorescence studies .
- Application Summary: Isoquinoline derivatives, including potentially “Methyl 3-(isoquinolin-5-yl)propanoate”, have been studied for their fluorescent properties . These compounds were synthesized and their structures confirmed by various methods including IR, NMR, and X-ray crystallography .
- Methods of Application: The compounds were obtained in a Goldberg–Ullmann-type coupling reaction with appropriate amides in the presence of copper (I) iodide, N, N -dimethylethylenediamine (DMEDA), and potassium carbonate .
- Results: The visible fluorescence of this class of compounds was observed during the research. The emission maxima of isoquinoline derivatives range from 328 to 391 nm (near-ultraviolet region) .
Crystal Structure Analysis
- Scientific Field: Crystallography .
- Application Summary: The crystal structure of isoquinoline derivatives, including potentially “Methyl 3-(isoquinolin-5-yl)propanoate”, can be analyzed to understand their molecular structure .
- Methods of Application: The crystal structure is determined using X-ray diffraction .
- Results: The crystal structure of the compound was determined, providing valuable information about its molecular structure .
Drug Development
- Scientific Field: Medical Research.
- Application Summary: “Methyl 3-(isoquinolin-5-yl)propanoate” has been studied for its role in drug development, particularly in the treatment of cancer.
- Methods of Application: The compound is synthesized and tested in laboratory settings for its potential therapeutic effects.
- Results: While specific results are not provided, the compound is suggested to have potential applications in cancer treatment.
Crystal Structure Analysis
- Scientific Field: Crystallography .
- Application Summary: The crystal structure of “Methyl 3-(isoquinolin-5-yl)propanoate” has been analyzed .
- Methods of Application: The crystal structure is determined using X-ray diffraction . The compound was dissolved in MeOH, then two drops of 98% H2SO4 were added .
- Results: The crystal structure of the compound was determined, providing valuable information about its molecular structure .
Drug Development
- Scientific Field: Medical Research.
- Application Summary: “Methyl 3-(isoquinolin-5-yl)propanoate” has been studied for its role in drug development, particularly in the treatment of cancer.
- Methods of Application: The compound is synthesized and tested in laboratory settings for its potential therapeutic effects.
- Results: While specific results are not provided, the compound is suggested to have potential applications in cancer treatment.
Crystal Structure Analysis
- Scientific Field: Crystallography .
- Application Summary: The crystal structure of “Methyl 3-(isoquinolin-5-yl)propanoate” has been analyzed .
- Methods of Application: The crystal structure is determined using X-ray diffraction . The compound was dissolved in MeOH, then two drops of 98% H2SO4 were added .
- Results: The crystal structure of the compound was determined, providing valuable information about its molecular structure .
Propiedades
IUPAC Name |
methyl 3-isoquinolin-5-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)6-5-10-3-2-4-11-9-14-8-7-12(10)11/h2-4,7-9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKASTZXQCRUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(isoquinolin-5-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



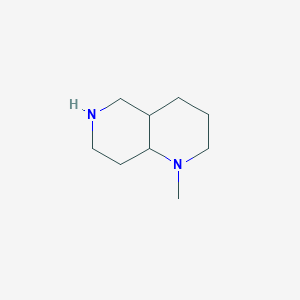
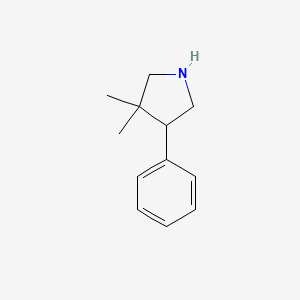
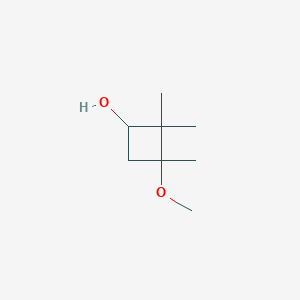
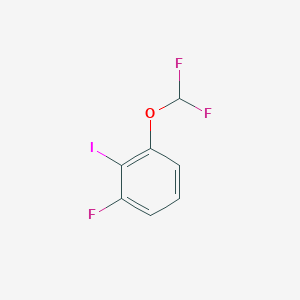
![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)
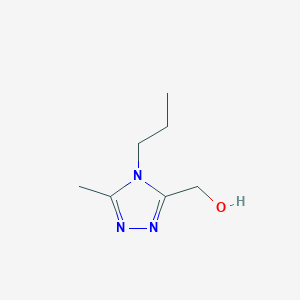
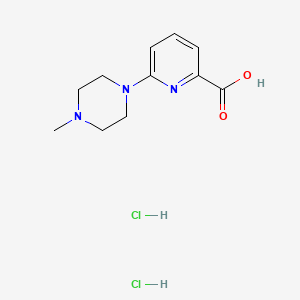
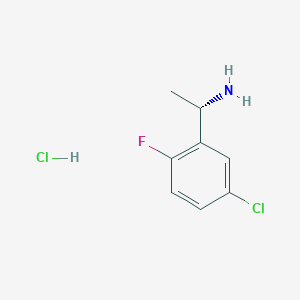
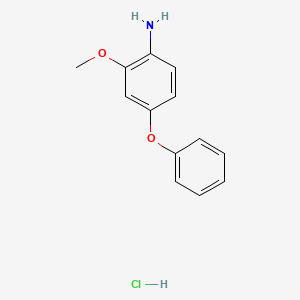
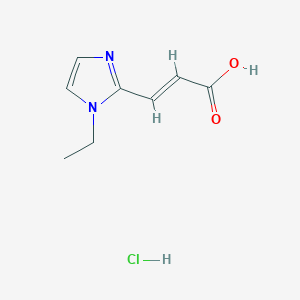
![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)
